molecular formula C3H8Cl2N4S B7829906 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B7829906
M. Wt: 203.09 g/mol
InChI Key: XWYKQNIALXJTQU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of thiosemicarbazide with formic acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification systems to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific reagents and catalysts depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include various oxidized derivatives of the compound.

  • Reduction products can include reduced forms of the compound.

  • Substitution products can vary widely based on the reagents and conditions used.

Scientific Research Applications

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is utilized in biological studies to understand its interactions with biological systems.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is employed in various industrial processes, including the production of agrochemicals and other chemicals.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to various biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 5-(Aminomethyl)-1,2-oxazol-3(2H)-one: This compound is structurally similar but contains an oxazole ring instead of a thiadiazole ring.

  • 5-(Aminomethyl)-2-furoic acid: Another structurally related compound with a furan ring.

Uniqueness: 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(aminomethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKQNIALXJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676298
Record name 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59079-33-3
Record name 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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